molecular formula C11H12N2O2S2 B13998824 2-Butylsulfanyl-6-nitro-1,3-benzothiazole CAS No. 66904-34-5

2-Butylsulfanyl-6-nitro-1,3-benzothiazole

Katalognummer: B13998824
CAS-Nummer: 66904-34-5
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: IGRDOVMPHJIFLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Butyl-6-nitrobenzothiazolyl-2-sulfide is an organic compound with the molecular formula C₁₁H₁₂N₂O₂S₂ and a molecular weight of 268.355 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a nitro group and a butylthio group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-6-nitrobenzothiazolyl-2-sulfide typically involves the reaction of 6-nitrobenzothiazole with butanethiol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of n-Butyl-6-nitrobenzothiazolyl-2-sulfide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

n-Butyl-6-nitrobenzothiazolyl-2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

n-Butyl-6-nitrobenzothiazolyl-2-sulfide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of n-Butyl-6-nitrobenzothiazolyl-2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylthio group can also participate in interactions with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Butylsulfanyl-6-nitrobenzothiazole
  • 2-(Butylthio)-6-nitro-benzothiazole
  • 2-(Butylsulfanyl)-6-nitro-1,3-benzothiazole

Uniqueness

n-Butyl-6-nitrobenzothiazolyl-2-sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66904-34-5

Molekularformel

C11H12N2O2S2

Molekulargewicht

268.4 g/mol

IUPAC-Name

2-butylsulfanyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C11H12N2O2S2/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

IGRDOVMPHJIFLN-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.